Methyl heptadec-11-enoate
Description
Methyl heptadec-11-enoate is a methyl ester derived from heptadec-11-enoic acid, a monounsaturated fatty acid with a 17-carbon chain and a double bond at position 11. Methyl esters of unsaturated fatty acids are critical in industrial applications, including biofuel production, lubricants, and as intermediates in organic synthesis .
Properties
CAS No. |
62285-62-5 |
|---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
methyl heptadec-11-enoate |
InChI |
InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h7-8H,3-6,9-17H2,1-2H3 |
InChI Key |
KRLPVMAHPYGQTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl heptadec-11-enoate can be synthesized through the esterification of heptadec-11-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This process includes the use of a fixed-bed reactor where heptadec-11-enoic acid and methanol are passed over a solid acid catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high yields and efficient production.
Chemical Reactions Analysis
Oxidation Reactions
Methyl heptadec-11-enoate undergoes oxidation at the double bond to yield heptadecenoic acid. This reaction is typically mediated by strong oxidizing agents such as potassium permanganate (
) or ozone (
), depending on the desired product and reaction conditions.
Reaction Equation:
Key Conditions:
| Oxidizing Agent | Solvent | Temperature | Product |
|---|---|---|---|
| (acidic) | Water | 25–50°C | Carboxylic acid |
| (ozonolysis) | |||
| -78°C | Aldehydes/ketones (chain cleavage) |
The mechanism involves electrophilic addition of oxygen across the double bond, followed by ester hydrolysis under acidic conditions.
Reduction Reactions
The double bond in this compound can be selectively reduced to form saturated methyl heptadecanoate. This is achieved via catalytic hydrogenation using palladium (
) or nickel (
) catalysts.
Reaction Equation:
Experimental Data from Analogous Compounds:
| Compound | Catalyst | Solvent | ΔH (kJ/mol) | Reference |
|---|---|---|---|---|
| Methyl hexadec-9-enoate | ||||
| -Hexane | -135.7 ± 2.5 |
While enthalpy data for this compound is unavailable, the exothermic nature of hydrogenation in similar esters suggests comparable thermodynamic behavior .
Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to produce heptadec-11-enoic acid and methanol.
Reaction Equations:
-
Acidic Hydrolysis:
-
Basic Hydrolysis (Saponification):
Conditions and Kinetics:
| Medium | Catalyst | Temperature | Reaction Rate |
|---|---|---|---|
| Proton ( | |||
| ) | Reflux | Moderate | |
| Hydroxide ( | |||
| ) | 60–80°C | Fast |
Functionalization at the Double Bond
The double bond enables regioselective reactions such as epoxidation and halogenation, though direct experimental data for this compound remains limited.
Inferred Reactions:
-
Epoxidation:
-
Halogen Addition:
These reactions are typical for cis-alkenes and likely proceed via electrophilic addition mechanisms.
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Primary Product | Key Application |
|---|---|---|---|
| Oxidation | |||
| Heptadecenoic acid | Biosynthesis | ||
| Hydrogenation | |||
| Saturated ester | Food chemistry | ||
| Hydrolysis | |||
| Free fatty acid | Industrial surfactants |
Mechanistic Insights
-
Oxidation: Proceeds via electrophilic attack on the double bond, forming a cyclic intermediate that decomposes to carboxylic acid.
-
Hydrogenation: Follows a heterogeneous catalysis pathway, with
adsorption on the catalyst surface facilitating syn-addition across the double bond.
Scientific Research Applications
Chemistry: Methyl heptadec-11-enoate is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of surfactants, lubricants, and plasticizers.
Biology: In biological research, this compound is used to study the metabolism of fatty acids and their derivatives. It is also employed in the synthesis of bioactive molecules that have potential therapeutic applications.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable emulsions and enhance the solubility of hydrophobic drugs.
Industry: this compound is utilized in the production of fragrances and flavors. It is also used as a raw material in the manufacture of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of methyl heptadec-11-enoate involves its interaction with various molecular targets and pathways. In biological systems, the compound can be metabolized by enzymes such as esterases, leading to the formation of heptadec-11-enoic acid and methanol. The heptadec-11-enoic acid can further undergo β-oxidation to produce energy. Additionally, the compound’s ester group can participate in various biochemical reactions, contributing to its diverse biological activities.
Comparison with Similar Compounds
Structural Isomers: Double Bond Position Variants
- Methyl Heptadec-10-enoate (CAS 75190-82-8): A positional isomer with a double bond at position 10 instead of 11. Molecular formula: $ \text{C}{18}\text{H}{34}\text{O}_2 $, molecular weight: 282.47 g/mol. Applications: Used in lipid research and industrial formulations.
Chain Length Variants
- (11E)-Methyl Hexadec-11-enoate (CAS 132170-71-9): Shorter chain (16 carbons) with a double bond at position 11. Molecular formula: $ \text{C}{17}\text{H}{32}\text{O}_2 $, molecular weight: 268.43 g/mol. Properties: Higher hydrophobicity ($ \text{XLogP} = 6.5 $) and 14 rotatable bonds, suggesting flexibility in molecular interactions .
- trans-13-Octadecenoic Acid Methyl Esters (e.g., trans-13-octadecenoate): Longer chain (18 carbons) with a double bond at position 13. Molecular formula: $ \text{C}{19}\text{H}{36}\text{O}_2 $, molecular weight: 296.49 g/mol. Found in plant extracts and used in GC-MS analyses for lipid profiling .
Stereoisomers
- (11Z)-Methyl Hexadec-11-enoate (CAS 822-05-9): Cis isomer of methyl hexadec-11-enoate. Molecular formula: $ \text{C}{17}\text{H}{32}\text{O}_2 $, molecular weight: 268.43 g/mol. Key distinction: The Z-configuration impacts melting point and solubility compared to the E-isomer .
Structurally Divergent Methyl Esters
- Molecular formula: $ \text{C}{21}\text{H}{32}\text{O}_2 $, molecular weight: 316.48 g/mol. Applications: Studied in resin chemistry and natural product isolation .
Data Table: Key Properties of Comparable Methyl Esters
Research Findings and Methodologies
- Synthesis: Methyl esters are typically synthesized via acid-catalyzed esterification or transesterification. For example, Irisquinone (a methyl ester derivative) was synthesized using NaH$2$PO$4$ and Aliquat 336, achieving 87% purity .
- Analytical Techniques: Gas chromatography (GC) and NMR are widely used for separation and structural confirmation. For instance, GC traces in Austrocedrus chilensis resin identified methyl esters with labdanoid structures .
- Applications : Methyl esters with unsaturated chains are pivotal in biodiesel production due to their low melting points and oxidative stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
